molecular formula C2BF5 B14754628 Borane, difluoro(trifluoroethenyl)- CAS No. 1511-68-8

Borane, difluoro(trifluoroethenyl)-

Katalognummer: B14754628
CAS-Nummer: 1511-68-8
Molekulargewicht: 129.83 g/mol
InChI-Schlüssel: BUQUFUWYDVDGHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of borane, difluoro(trifluoroethenyl)- typically involves the reaction of trifluoroethylene with boron trifluoride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_2\text{H}_2\text{F}_3 + \text{BF}_3 \rightarrow \text{C}_2\text{BF}_5 ]

Industrial Production Methods: Industrial production of borane, difluoro(trifluoroethenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Borane, difluoro(trifluoroethenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-containing oxides.

    Reduction: It can be reduced to form simpler boron-fluorine compounds.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Borane, difluoro(trifluoroethenyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of borane, difluoro(trifluoroethenyl)- involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from Lewis bases. This interaction facilitates various chemical transformations, including the formation of carbon-boron bonds and the activation of small molecules .

Vergleich Mit ähnlichen Verbindungen

    Trifluorovinylborane: Similar in structure but lacks the difluoro group.

    Difluoroborane: Contains boron and fluorine but lacks the ethylene group.

    Trifluoroborane: Another boron-fluorine compound with different reactivity.

Uniqueness: Borane, difluoro(trifluoroethenyl)- is unique due to the presence of both difluoro and trifluoroethylene groups, which impart distinct reactivity and stability. This makes it a valuable reagent in various chemical reactions and applications .

Eigenschaften

CAS-Nummer

1511-68-8

Molekularformel

C2BF5

Molekulargewicht

129.83 g/mol

IUPAC-Name

difluoro(1,2,2-trifluoroethenyl)borane

InChI

InChI=1S/C2BF5/c4-1(2(5)6)3(7)8

InChI-Schlüssel

BUQUFUWYDVDGHJ-UHFFFAOYSA-N

Kanonische SMILES

B(C(=C(F)F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.